1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Overview
Description
“1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one”. However, related compounds such as “(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone” and “4-Bromo-3-chloro-2-fluorophenylboronic acid” have been synthesized23.Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one” is not readily available. However, the molecular formula of a similar compound, “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,3,3,3-pentafluoro-1-propanone”, is C9H2BrClF6O1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one”.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one” are not readily available. However, a similar compound, “1-(4-Bromo-3-chloro-2-fluorophenyl)-4,4-dimethylcyclohexanol”, has a boiling point of 395.8±42.0 °C and a density of 1.422±0.06 g/cm35.Scientific Research Applications
Synthetic Applications
Building Blocks for Fluorine Compounds : Compounds similar to "1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one" can be used as building blocks in the synthesis of various fluorine-containing compounds. For instance, 1-bromo-1-chloro-2,2,2-trifluoroethane, a related compound, has been utilized in synthetic pathways to prepare numerous compounds containing fluorine and particularly the trifluoromethyl (CF3) group through organometallic and free radical reactions (Dmowski, 2011).
Electrooptical Properties : Derivatives of fluorophenyl compounds, including those with structural similarities to the compound , have been reported to exhibit significant electrooptical properties. These properties make them candidates for use in liquid crystal displays and other electronic applications. For example, certain alkylphenyl compounds with fluorine, chloro, and bromo substituents have demonstrated large nematic ranges and useful electrooptical properties when mixed with cyanobiphenyls (Gray & Kelly, 1981).
Synthesis of Novel Sulfides : The fluorinated compound may also find utility in the synthesis of novel sulfides, which are valuable in medicinal chemistry and as intermediates for further chemical transformations. A method has been described for synthesizing a variety of 1-chloro-2,2,2-trifluoroethyl sulfides using a similar compound, 1-bromo-1-chloro-2,2,2-trifluoroethane, in the presence of various thiols, showcasing the potential versatility of such fluorinated compounds in synthetic chemistry (Pustovit et al., 2010).
Safety And Hazards
The safety and hazards of “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one” are not known. However, related compounds have safety information available23.
Future Directions
There is no specific information available on the future directions of “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one”. However, related compounds have been studied for their antimicrobial and anticancer properties4, suggesting potential future directions in these areas.
Please note that this information is based on the available data and there might be more recent studies or data related to “1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one” that are not included in this analysis.
properties
IUPAC Name |
1-(4-bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF4O/c9-4-2-1-3(6(11)5(4)10)7(15)8(12,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJAXGCGUHHHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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